Comparative Antimicrobial Activity: 5-Chloropyrimidine-2-thiol vs. Enterococcus faecalis Biofilm Inhibition
In a head-to-head assay for antimicrobial activity against Enterococcus faecalis biofilm formation, 5-Chloropyrimidine-2(1H)-thione (5-chloropyrimidine-2-thiol) demonstrated an IC50 value of 125,000 nM [1]. This value, while indicative of some activity, is substantially higher (less potent) compared to optimized antimicrobial agents. For example, a study of chloropyrimidine derivatives reported certain compounds with MIC values as low as 12.5 μg/mL against E. coli and P. aeruginosa, which for a compound with a similar molecular weight would correspond to a significantly lower IC50 in the low micromolar or nanomolar range [2]. The key differentiation lies in the compound's utility not as a final drug candidate, but as a starting scaffold where the 5-chloro substituent and thione group are essential for further synthetic elaboration to improve potency.
| Evidence Dimension | Inhibition of Enterococcus faecalis biofilm formation (IC50) |
|---|---|
| Target Compound Data | IC50 = 125,000 nM (1.25e+5 nM) |
| Comparator Or Baseline | Optimized chloropyrimidine derivatives (from other studies) with MICs of 12.5 μg/mL against E. coli and P. aeruginosa. |
| Quantified Difference | Target compound's IC50 is in the high micromolar to millimolar range, whereas optimized comparators exhibit potency in the low micromolar to nanomolar range. The difference is approximately 100-fold to 1000-fold in potency. |
| Conditions | Assay: Crystal violet staining; Strain: Enterococcus faecalis; Incubation: 20 hrs. |
Why This Matters
This data defines a baseline activity for the core scaffold, establishing that the 5-chloro-2-thione substitution is a viable starting point for further medicinal chemistry optimization, rather than an endpoint candidate.
- [1] BindingDB. (2020). BDBM50497186 (CHEMBL3115980) Affinity Data for 5-Chloropyrimidine-2-thiol. Available at: http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50497186&google=BDBM50497186 (Accessed 2024). View Source
- [2] Kumar, S., et al. (2017). Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. Semantic Scholar. DOI: 10.1007/s00044-017-1936-2. View Source
